molecular formula C14H17N5O5 B15003399 4-amino-N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(3,5-dimethoxybenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B15003399
M. Wt: 335.32 g/mol
InChI Key: ARNUAZLILNIEGT-UHFFFAOYSA-N
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Description

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amide linkage, and methoxy substituents on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives in the presence of dehydrating agents .

The next step involves the formation of the amide linkage. This can be achieved by reacting the oxadiazole intermediate with an appropriate amine or amide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and amide linkage play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-3,5-DIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted benzamide backbone and the presence of the oxadiazole ring make it a versatile compound with diverse applications .

Properties

Molecular Formula

C14H17N5O5

Molecular Weight

335.32 g/mol

IUPAC Name

4-amino-N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C14H17N5O5/c1-22-9-5-8(6-10(7-9)23-2)13(20)16-3-4-17-14(21)11-12(15)19-24-18-11/h5-7H,3-4H2,1-2H3,(H2,15,19)(H,16,20)(H,17,21)

InChI Key

ARNUAZLILNIEGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCNC(=O)C2=NON=C2N)OC

Origin of Product

United States

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